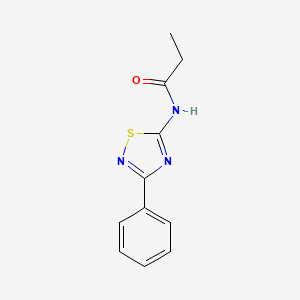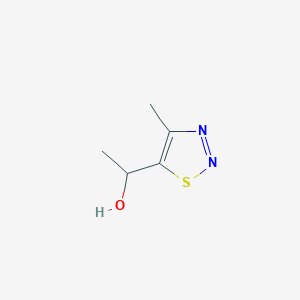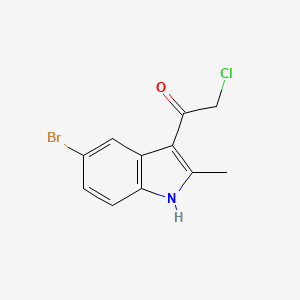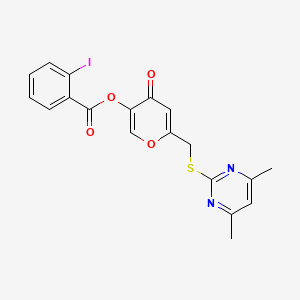![molecular formula C7H9N3O4 B2989849 5-[(E)-Hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 400074-64-8](/img/structure/B2989849.png)
5-[(E)-Hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or use in industry or research .
Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties could include acidity or basicity, redox potential, and reactivity with other substances .科学的研究の応用
Molecular Modeling and Anticancer Potential
Research involving chromene derivatives, closely related to the chemical structure , demonstrates the compound's potential in anticancer drug development. Through nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations, the molecular structures of these compounds have been elucidated, suggesting their ability to act as DNA intercalators. Docking and molecular dynamics studies further suggest their potential as leads for new anticancer drugs (Priscila Ivo Rubim de Santana et al., 2020).
Structural Analysis and Chemical Reactivity
The structural analysis of pyrimidinetriones and their derivatives provides insights into intermolecular interactions and intramolecular hydrogen bonding, crucial for designing compounds with specific chemical reactivities and properties (E. T. D. da Silva et al., 2005).
Synthetic Methodologies
Catalyst-free, one-pot synthesis methodologies have been developed for creating a series of functionalized compounds, highlighting the versatility and eco-friendliness of such approaches in pharmaceutical chemistry (G. Brahmachari & Nayana Nayek, 2017). These methodologies emphasize the efficiency and environmental benefits of synthesizing complex molecules without the need for harsh conditions or toxic catalysts.
Catalytic Conversion and Value-Added Derivatives
The catalytic conversion of biomass-derived compounds into value-added derivatives is a significant area of research, with implications for sustainable chemistry and materials science. Such studies focus on converting 5-hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, into various important chemicals and fuels, demonstrating the potential of chemical compounds in advancing green chemistry and sustainability (Xiao Kong et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(E)-hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-9-5(11)4(3-8-14)6(12)10(2)7(9)13/h3-4,14H,1-2H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIBYFRLVHWZCO-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide](/img/structure/B2989769.png)



![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)
![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2989778.png)
![[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989782.png)



